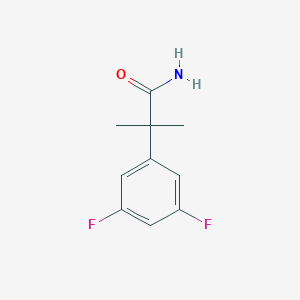

2-(3,5-Difluorophenyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

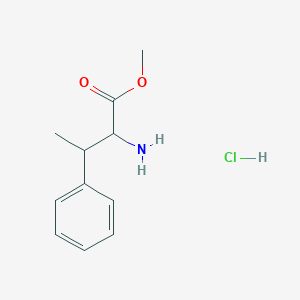

Molecular Structure Analysis

The molecular structure of 2-(3,5-Difluorophenyl)-2-methylpropanamide consists of a 2-methylpropanamide backbone with a 3,5-difluorophenyl group attached. The fluorine atoms in the phenyl ring contribute to its unique properties. Crystallographic studies reveal the precise arrangement of atoms, bond angles, and distances within the molecule .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

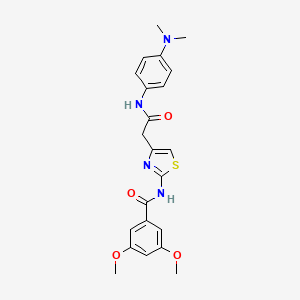

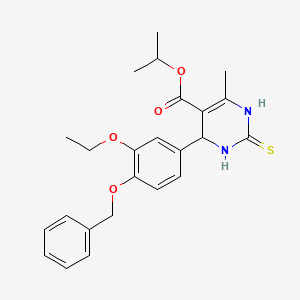

Synthesis and Antibiofilm Properties

One study focused on the synthesis of acylthioureas, including derivatives similar to 2-(3,5-Difluorophenyl)-2-methylpropanamide, and evaluated their antibiofilm properties against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds demonstrated significant anti-pathogenic activity, suggesting potential for developing novel antimicrobial agents with antibiofilm capabilities (Carmen Limban, Marutescu, & Chifiriuc, 2011).

Antifungal and Antiprotozoal Activity

Research into the synthesis and biological evaluation of dimethylated trifluoroatrolactamide derivatives, structurally related to 2-(3,5-Difluorophenyl)-2-methylpropanamide, revealed moderate antifungal activity. This finding opens up new avenues for the development of antifungal agents (Hui-Hui Yang et al., 2017). Additionally, derivatives of 2,5-bis(4-guanylphenyl)furans, which share a functional similarity, have been evaluated for their antiprotozoal activity, showing promising results against Trypanosoma rhodesiense, indicating a potential for treating human African trypanosomiasis (B. Das & Boykin, 1977).

Materials Science Applications

In materials science, the synthesis of hyperbranched aromatic polyamides from monomers related to 2-(3,5-Difluorophenyl)-2-methylpropanamide demonstrates applications in creating polymers with specific structural and solubility properties. Such polymers have potential uses in various industrial and technological fields (Gang Yang, Jikei, & Kakimoto, 1999).

Analytical Chemistry Techniques

Moreover, compounds structurally akin to 2-(3,5-Difluorophenyl)-2-methylpropanamide have been utilized in developing analytical methods, such as a film detection method for tritium-labelled proteins and nucleic acids in polyacrylamide gels, highlighting its relevance in biochemical research and diagnostics (W. Bonner & Laskey, 1974).

Zukünftige Richtungen

Wirkmechanismus

- The capsid protein plays a crucial role in the viral lifecycle, including viral uptake, assembly, and release .

- By doing so, it interferes with essential steps of viral replication, including capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly, and release .

- This disruption affects downstream processes, including viral replication and the production of capsid protein subunits .

- Single subcutaneous doses ≥100 mg in healthy volunteers result in plasma concentrations exceeding the 95% effective concentration (EC95) for ≥12 weeks, while doses ≥300 mg exceed the EC95 for ≥24 weeks .

- The median half-life ranges from 10 to 12 days following oral administration and 8 to 12 weeks following subcutaneous administration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2-(3,5-difluorophenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c1-10(2,9(13)14)6-3-7(11)5-8(12)4-6/h3-5H,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFGFKCWCFRLGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorophenyl)-2-methylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)

![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)